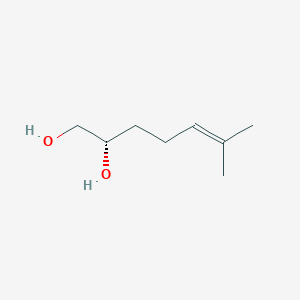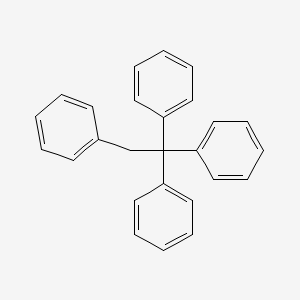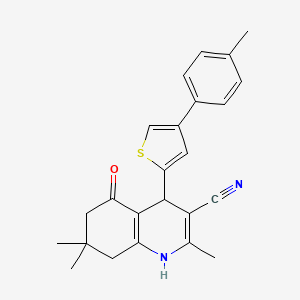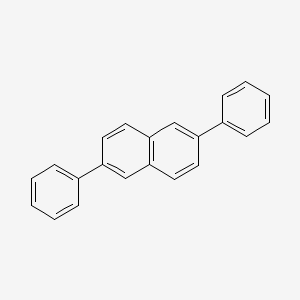
Dimethyl 2-methylmuconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-methylmuconate is an organic compound with the molecular formula C9H12O4. It is a dimethyl ester derivative of 2-methylmuconic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylmuconate can be synthesized through the esterification of 2-methylmuconic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-methylmuconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-methylmuconate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which dimethyl 2-methylmuconate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another dimethyl ester with similar reactivity but different applications.
Dimethyl maleate: Shares structural similarities but differs in its chemical behavior and uses.
Dimethyl succinate: A related compound with distinct properties and applications.
Uniqueness
Dimethyl 2-methylmuconate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
90535-14-1 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
dimethyl (2E,4E)-2-methylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H12O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h4-6H,1-3H3/b6-4+,7-5+ |
InChI-Schlüssel |
RORKCJRKDMOOIQ-YDFGWWAZSA-N |
Isomerische SMILES |
C/C(=C\C=C\C(=O)OC)/C(=O)OC |
Kanonische SMILES |
CC(=CC=CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)




![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)




![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
